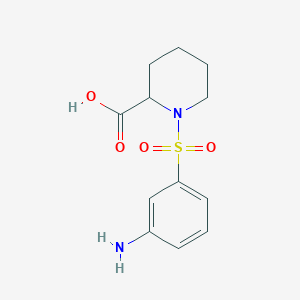
1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indane derivatives. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an amino group (-NH2) at the first position, a methyl group (-CH3) at the fourth position, and a carboxylic acid group (-COOH) at the fifth position of the indane structure. The hydrochloride form indicates the presence of a chloride ion (Cl-) associated with the compound, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride can be synthesized through various synthetic routes. The reaction conditions typically include the use of strong bases or acids to facilitate the cyclization and functional group transformations.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving high temperatures and pressures. The use of catalysts and specific reaction conditions helps to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can lead to the formation of different indane derivatives with varying functional groups.
Scientific Research Applications
1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Medicine: The compound has potential therapeutic applications, including the treatment of various diseases and conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-4-methyl-indane-5-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
2-Aminoindane
1-aminomethylindane
1-indanone derivatives
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14;/h2-3,10H,4-5,12H2,1H3,(H,13,14);1H |
InChI Key |
YUFVJDTXUGVPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


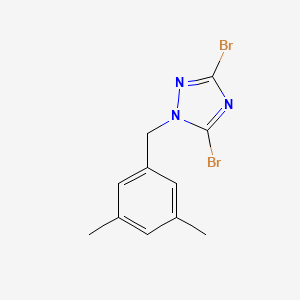
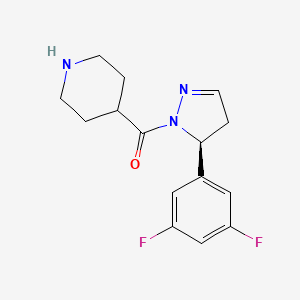
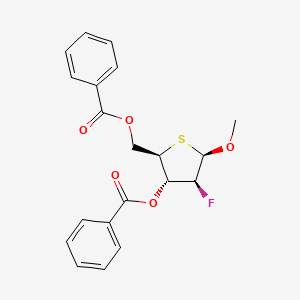
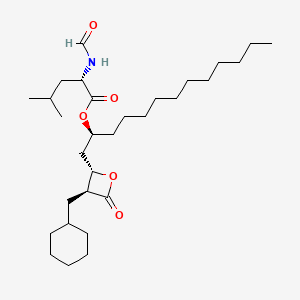
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
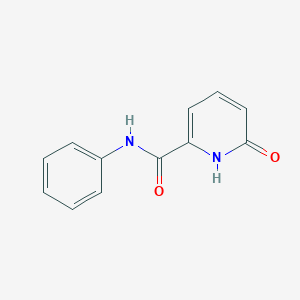
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
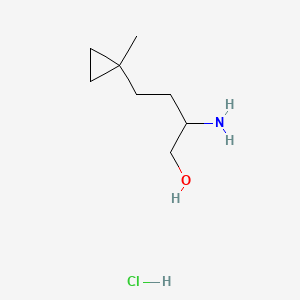
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)


